2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid
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Overview
Description
2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid is a synthetic organic compound characterized by the presence of an indazole ring substituted with methoxy and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of Methoxy and Trifluoroethoxy Groups: The methoxy and trifluoroethoxy groups can be introduced through nucleophilic substitution reactions.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy or trifluoroethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: The inhibition of these targets can lead to the modulation of signaling pathways, resulting in anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxyacetic acid: Similar in structure but lacks the indazole ring and trifluoroethoxy group.
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: Contains the trifluoroethoxy group but has a different core structure.
Uniqueness
2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid is unique due to the combination of the indazole ring with methoxy and trifluoroethoxy groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1306605-30-0 |
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Molecular Formula |
C12H11F3N2O4 |
Molecular Weight |
304.22 g/mol |
IUPAC Name |
2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-2H-indazol-3-yl]acetic acid |
InChI |
InChI=1S/C12H11F3N2O4/c1-20-9-2-6-7(16-17-8(6)4-11(18)19)3-10(9)21-5-12(13,14)15/h2-3H,4-5H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
DLEYUMKBMIDOML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1OCC(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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